molecular formula C23H30N4O2S2 B12014699 3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 618073-62-4

3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12014699
CAS No.: 618073-62-4
M. Wt: 458.6 g/mol
InChI Key: MASFFIRKZDXUQH-OBGWFSINSA-N
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Description

“3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the thiazolidinone moiety via condensation reactions.
  • Functionalization of the compound with butyl and dipropylamino groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of high-yielding reactions.
  • Minimization of by-products.
  • Implementation of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulation of signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Pyrido[1,2-a]pyrimidin-4-ones: Studied for their anticancer and antiviral activities.

Uniqueness

The uniqueness of “3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and heterocyclic structures, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

618073-62-4

Molecular Formula

C23H30N4O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5E)-3-butyl-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O2S2/c1-5-8-13-27-22(29)18(31-23(27)30)15-17-20(25(11-6-2)12-7-3)24-19-16(4)10-9-14-26(19)21(17)28/h9-10,14-15H,5-8,11-13H2,1-4H3/b18-15+

InChI Key

MASFFIRKZDXUQH-OBGWFSINSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)SC1=S

Origin of Product

United States

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